2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of aziridinyl compounds involves several routes. One method is the reaction of equimolar amounts of ethylenimine or propylenimine with benzonitrile N-oxides . Another approach utilizes chloroximes as starting materials, generating aziridinyl oximes via in situ formation of the corresponding N-oxides. These synthetic pathways provide access to aziridinyl derivatives, which can serve as precursors for various heterocyclic compounds .
Molecular Structure Analysis
The molecular formula of 2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine is C₁₇H₁₉N₃O₂ . Its molecular weight is approximately 297.358 g/mol .
Chemical Reactions Analysis
Aziridinyl compounds exhibit remarkable cytotoxic activity, making them attractive as potential anticancer agents. Their ring strain and reactivity allow for diverse ring-opening reactions. For instance, ring expansion of aziridinyl tosylates can lead to substituted piperidines. The choice of nucleophiles and reaction conditions influences the regio- and stereoselectivity of these transformations .
properties
IUPAC Name |
2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-8-18-17(19-9-1)22-16-6-4-15(5-7-16)21-12-14-11-20(14)10-13-2-3-13/h1,4-9,13-14H,2-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINYYQWCHSRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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